molecular formula C11H26N2O2 B13880293 N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine

N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine

Katalognummer: B13880293
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: UMYNYEKBVAMHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is an organic compound with a complex structure that includes both amine and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine typically involves the reaction of ethylenediamine with 2-chloro-1,1-dimethoxyethane in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like 2-methoxyethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-N’,N’-diethylpropane-1,3-diamine is unique due to its combination of dimethoxyethyl and diethylamine groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H26N2O2

Molekulargewicht

218.34 g/mol

IUPAC-Name

N-(2,2-dimethoxyethyl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C11H26N2O2/c1-5-13(6-2)9-7-8-12-10-11(14-3)15-4/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

UMYNYEKBVAMHQN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCNCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.